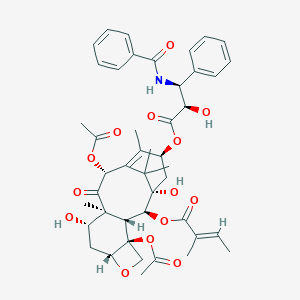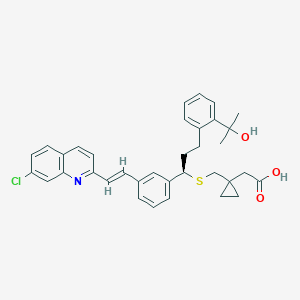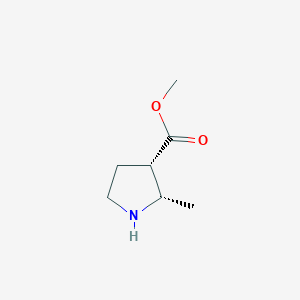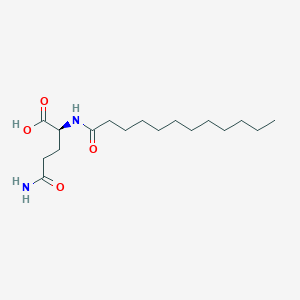![molecular formula C14H11BrN2O2 B128326 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 155297-20-4](/img/structure/B128326.png)
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one, also known as BDP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BDP is a pyrazolone-based chemical that is widely used in various fields such as medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP). 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Efectos Bioquímicos Y Fisiológicos
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to exhibit various biochemical and physiological effects such as reducing inflammation, inhibiting tumor growth, and improving cognitive function. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been reported to exhibit anti-bacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in lab experiments is its high potency and selectivity. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to exhibit high selectivity towards its target enzymes such as COX-2 and PDE-4. However, one of the limitations of using 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in scientific research. One of the future directions is the development of novel 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one derivatives with improved solubility and selectivity. Another future direction is the use of 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one as a fluorescent probe for the detection of metal ions in living cells. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can also be used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been used to develop novel drugs for the treatment of various diseases. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has several advantages and limitations for lab experiments, and there are several future directions for the use of 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one in scientific research.
Métodos De Síntesis
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one can be synthesized using various methods such as the reaction of 4-bromobenzaldehyde with 3,4-dimethylpyrazole-5(4H)-one in the presence of a catalytic amount of piperidine. The reaction mixture is then heated under reflux in ethanol to yield 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one. Another method involves the reaction of 4-bromobenzaldehyde with 3,4-dimethyl-1H-pyrazol-5-ol in the presence of a catalytic amount of acetic acid. The reaction mixture is then heated under reflux in ethanol to yield 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been extensively used in scientific research. It has been reported to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has been used to develop novel drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propiedades
Número CAS |
155297-20-4 |
|---|---|
Nombre del producto |
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one |
Fórmula molecular |
C14H11BrN2O2 |
Peso molecular |
319.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-7-12(18)19-14-13(8)9(2)16-17(14)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
Clave InChI |
GGGBCAMTYUVVGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Br)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)Br)C |
Sinónimos |
1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)





